molecular formula C9H7F3O3 B3020696 3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid CAS No. 55519-22-7

3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid

Cat. No.: B3020696
CAS No.: 55519-22-7
M. Wt: 220.147
InChI Key: XXYXYHGJDXFJPH-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid is a fluorinated organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone

Preparation Methods

The synthesis of 3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceuticals with improved pharmacokinetic properties.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties[][3].

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, further influencing their function .

Comparison with Similar Compounds

3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)8(15,7(13)14)6-4-2-1-3-5-6/h1-5,15H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYXYHGJDXFJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55519-22-7
Record name 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid
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